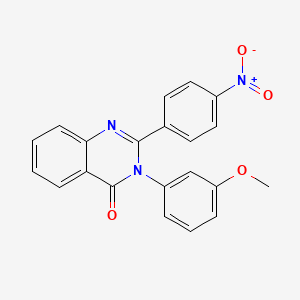![molecular formula C22H24N2O5 B6059315 2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol](/img/structure/B6059315.png)
2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and an ethanolamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclodehydration reaction involving an α-hydroxy ketone and an amide.
Coupling Reactions: The benzodioxole and oxazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Ethanolamine Group: The final step involves the reaction of the coupled intermediate with ethanolamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzodioxole ketones, while reduction can produce oxazoline derivatives.
Scientific Research Applications
2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to its ability to interact with microtubules and inhibit cell division.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol involves its interaction with cellular targets such as microtubules. The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-ylacetic acid: This compound also contains a benzyl and methoxy group but differs in its core structure.
3-[2-(1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]-3-hydroxypropyl hexopyranoside: Similar in containing a benzodioxole moiety but has a different functional group arrangement.
Uniqueness
2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol is unique due to its combination of a benzodioxole moiety, an oxazole ring, and an ethanolamine group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-[benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-15-18(13-24(8-9-25)12-16-6-4-3-5-7-16)23-22(29-15)17-10-19(26-2)21-20(11-17)27-14-28-21/h3-7,10-11,25H,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFDHHJYFMFVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=C(C(=C2)OC)OCO3)CN(CCO)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)
![2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)
![4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6059240.png)
![2-{4-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID](/img/structure/B6059247.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B6059270.png)
![N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B6059275.png)
![N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B6059281.png)
![N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B6059285.png)
![ethyl 3-(2-methylbenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6059287.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6059311.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-imidazol-2-ylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B6059321.png)
![2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenol trifluoroacetate (salt)](/img/structure/B6059330.png)

